

commercial suppliers of 3-Chloro-5-(4-fluorophenyl)aniline

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Compound of Interest

Compound Name: 3-Chloro-5-(4-fluorophenyl)aniline

Cat. No.: B8060219

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Technical Guide: 3-Chloro-5-fluoroaniline

A Note to the Reader: The following technical guide details the properties, commercial sources, and applications of 3-Chloro-5-fluoroaniline (CAS No. 4863-91-6). The initially requested compound, **3-Chloro-5-(4-fluorophenyl)aniline**, is not readily available from common commercial chemical suppliers based on our comprehensive search. 3-Chloro-5-fluoroaniline is a structurally related and versatile aniline derivative with significant applications in research and development, particularly in the synthesis of pharmaceuticals and agrochemicals. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in related fields.

Introduction

3-Chloro-5-fluoroaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring both a chlorine and a fluorine atom meta to the amino group, imparts specific reactivity and properties that are leveraged in the synthesis of complex molecules. This compound is particularly valuable in the development of active pharmaceutical ingredients (APIs) and agrochemicals.^[1] Its applications span the creation of antiviral agents, anti-inflammatory drugs, herbicides, and pigments.^{[1][2]}

Commercial Suppliers and Physical Properties

A variety of chemical suppliers offer 3-Chloro-5-fluoroaniline in differing quantities and purities. Below is a summary of key data from several commercial vendors.

Supplier	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical Form	Boiling Point (°C)	Density (g/mL)	Refractive Index
Sigma-Aldrich	Not specified	4863-91-6	C ₆ H ₅ Cl FN	145.56	Solid	Not specified	Not specified	Not specified
TCI America	>97.0% (GC)	4863-91-6	C ₆ H ₅ Cl FN	145.56	Liquid	Not specified	Not specified	Not specified
Ossila	>97%	4863-91-6	C ₆ H ₅ Cl FN	145.56	Clear liquid	226 at 760 mmHg	1.45	Not specified
Chem-Impex	≥ 97% (GC)	4863-91-6	C ₆ H ₅ Cl FN	145.56	Orange to amber to dark red clear liquid	98 °C/19 mmHg	1.33	n _{20D} 1.56
Santa Cruz Biotechnology	Not specified	4863-91-6	C ₆ H ₅ Cl FN	145.56	Not specified	Not specified	Not specified	Not specified

Note: Physical properties may vary slightly between suppliers and batches. Please refer to the supplier's certificate of analysis for the most accurate data.

Key Synthetic Applications and Experimental Protocols

3-Chloro-5-fluoroaniline is a versatile precursor in a range of chemical transformations, including nucleophilic substitution, reductive amination, and palladium-catalyzed cross-coupling reactions.^[2] One notable application is in the Skraup synthesis of quinolines, a key scaffold in many pharmaceutical agents.^[2]

The following is a representative protocol for the synthesis of a tetrahydroquinoline derivative from 3-chloro-5-fluoroaniline, based on the principles of the Skraup reaction.^{[1][2]}

Reaction: Synthesis of 6-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline.

Reagents and Materials:

- 3-Chloro-5-fluoroaniline
- Glycerol
- Concentrated Sulfuric Acid
- An oxidizing agent (e.g., nitrobenzene or arsenic acid)^[1]
- Ferrous sulfate (optional, to moderate the reaction)^[1]
- Round-bottom flask
- Reflux condenser
- Heating mantle with stirrer
- Separatory funnel
- Standard workup and purification reagents (e.g., sodium bicarbonate solution, organic solvent for extraction, drying agent, silica gel for chromatography).

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling.

- **Addition of Reactants:** To the cooled mixture, add 3-chloro-5-fluoroaniline. If the reaction is known to be vigorous, ferrous sulfate can be added as a moderator.^[1]
- **Addition of Oxidizing Agent:** Slowly add the oxidizing agent, such as nitrobenzene.
- **Heating:** Heat the reaction mixture under reflux. The reaction temperature and time will depend on the specific substrate and scale. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
- **Neutralization:** Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired tetrahydroquinoline derivative.

Visualizations

Figure 1. Key Applications of 3-Chloro-5-fluoroaniline

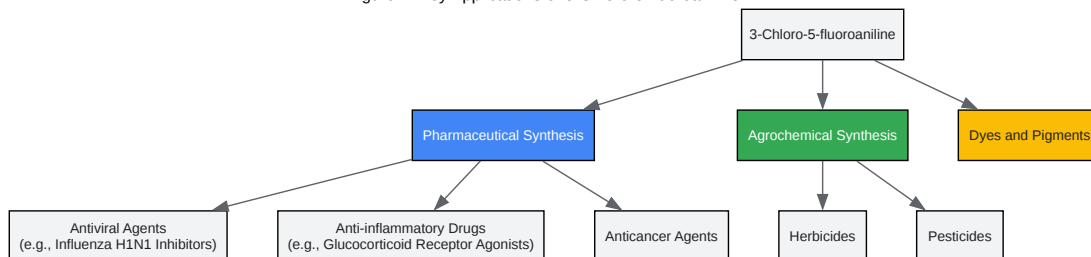
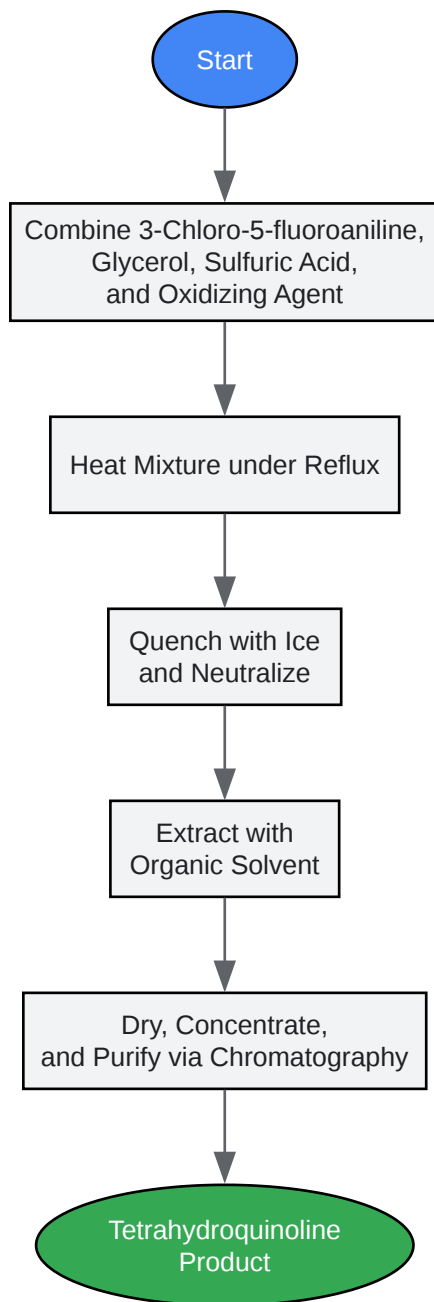


Figure 2. Experimental Workflow for Skraup Synthesis



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References

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